5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
This compound is a brominated 1,2,4-triazole derivative featuring a 5-chlorothiophen-3-ylmethyl substituent. The triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C7H6BrClN4S |
|---|---|
Molecular Weight |
293.57 g/mol |
IUPAC Name |
5-bromo-1-[(5-chlorothiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)2-4-1-5(9)14-3-4/h1,3H,2H2,(H2,10,12) |
InChI Key |
BBKVSHNKHJVTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C(=NC(=N2)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-3-carbaldehyde.
Formation of Triazole Ring: The aldehyde is then reacted with hydrazine derivatives to form the triazole ring.
Bromination: The final step involves the bromination of the triazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine":
General Information
this compound has the CAS No. 1858600-58-4 and a molecular weight of 293.57 . The compound contains a triazole ring . Triazoles have a wide range of applications in the control of diseases .
Scientific Research Applications
- Medicinal Chemistry: Compounds similar to this compound can be used as building blocks in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
- Materials Science: They may be used in the development of novel materials with unique electronic or optical properties.
- Biological Studies: These compounds can be employed in studies investigating their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Synthesis: They serve as intermediates in the synthesis of more complex heterocyclic compounds.
Similar Compounds: Biological Activity
- 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1851924-51-0) is a heterocyclic compound featuring a pyrazole ring with a bromo group and a chlorothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
- The molecular formula of this compound is C8H7BrClN3S with a molecular weight of 292.58 g/mol. The structure includes significant halogen substitutions that may influence its reactivity and biological interactions.
Anticancer Properties
- Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as p38 MAP kinase, which plays a critical role in cell proliferation and apoptosis.
Antifungal applications of triazoles
- 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole was used to investigate its mechanism against mango anthracnose with EC50 value of 14.13 mg/L . The study has significant theoretical and practical implications for the development of novel 1,2,3-triazole antifungal agents .
Table 1: Comparison of Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| 4-Bromo-1-(4-chlorophenyl)-3-methyl... | 0.5 | p38 MAP kinase |
| 4-Bromo-1-(5-chlorothiophen-3-yl)... | TBD | TBD |
| 5-Amino-N-(2,3-dihydroxypropoxy)... | 0.2 | p38 MAP kinase |
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Triazole Derivatives
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Comparative spectroscopic
| Compound | IR (C-Br stretch, cm⁻¹) | ¹H-NMR (Key Signals, δ ppm) | Mass (M+1) |
|---|---|---|---|
| Target Compound | ~533–561 (C-Br/C-Cl) | 9.00 (triazole-H), 6.99–8.00 (Ar-H) | ~260–265 |
| 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | 533 (C-Br) | 7.21–8.19 (Ar-H), 9.41 (NH) | 448 |
| 5-Bromo-1-methyl-1H-1,2,4-triazole | 533 (C-Br) | 2.34 (CH₃), 7.00–8.00 (Ar-H) | 157 |
Notes:
Biological Activity
5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1858600-58-4) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews its biological activity, synthesizing findings from various studies and presenting them in a structured manner.
The molecular formula of this compound is with a molecular weight of approximately 293.57 g/mol. The compound features a bromine atom and a chlorothiophene moiety, which contribute to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study found that several triazole derivatives displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing efficacy as acetylcholinesterase inhibitors and urease inhibitors .
Antitumor Activity
Triazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain triazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of brominated thiophene derivatives with triazole precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- DNA Interaction : Some triazole derivatives have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
- Receptor Binding : The structural features allow for binding to specific receptors involved in cellular signaling pathways.
Q & A
What are the recommended methodologies for synthesizing 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine with high purity?
Answer:
The synthesis typically involves nucleophilic substitution and alkylation reactions. A validated protocol includes:
- Step 1: React 5-chlorothiophene-3-methanol with a brominated triazole precursor (e.g., 5-bromo-1H-1,2,4-triazol-3-amine) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst.
- Step 2: Reflux for 14–18 hours under inert atmosphere, followed by extraction with ethyl acetate and purification via recrystallization (diethyl ether) .
- Quality Control: Confirm purity (>95%) using HPLC with a C18 column (acetonitrile/water gradient) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS).
How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereoelectronic effects:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement: Apply the SHELXL-2018/3 program for structure solution and refinement. Key metrics include R-factor < 0.05 and wR₂ < 0.12 .
- Validation: Analyze intermolecular interactions (e.g., hydrogen bonds between NH₂ and Br/Cl atoms) and compare torsion angles with DFT-optimized structures .
How to address contradictory biological activity data across assay systems?
Answer:
Discrepancies in IC₅₀ values (e.g., enzymatic vs. cellular assays) require:
- Assay Standardization: Normalize protocols (e.g., ATP concentration in kinase assays) and control for membrane permeability (use logP/logD measurements).
- Metabolic Stability Testing: Perform liver microsome assays to rule out rapid degradation in cellular models .
- Orthogonal Validation: Cross-check activity with SPR (surface plasmon resonance) for direct binding affinity measurements .
What computational methods predict binding affinity to enzymatic targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., HIV-1 reverse transcriptase). Focus on the triazole NH₂ and bromine substituent for hydrogen bonding and hydrophobic contacts .
- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like Hammett constants (σ) for the 5-chlorothiophene group and steric parameters for the methylene bridge .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
How to optimize alkylation of the triazole ring to minimize byproducts?
Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) to reduce side reactions (e.g., over-alkylation).
- Temperature Control: Maintain 60–80°C to balance reaction rate and selectivity. Monitor via TLC (ethyl acetate/hexane 3:7) .
Which analytical techniques confirm substitution patterns in triazole derivatives?
Answer:
- Regiochemistry: Use H-N HMBC NMR to distinguish N1 vs. N2 alkylation.
- Mass Spectrometry: HRMS with ESI+ ionization identifies isotopic patterns (e.g., Br/Br ratio).
- XPS (X-ray Photoelectron Spectroscopy): Resolve bromine (Br 3d) and chlorine (Cl 2p) binding energies to confirm substitution sites .
Designing SAR studies to identify the pharmacophore?
Answer:
- Scaffold Modification: Synthesize analogs with varying substituents (e.g., replace Br with Cl, CF₃) and test against α-glucosidase or monoamine oxidase .
- Fragment-Based Screening: Use SPR to assess binding contributions of individual moieties (e.g., 5-chlorothiophene vs. triazole NH₂).
- Co-crystallization: Obtain enzyme-ligand complexes (e.g., with cytochrome P450) to map interaction hotspots .
Protocols for stability assessment under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Quantify degradation via UPLC-MS.
- Thermal Stability: Perform TGA (thermogravimetric analysis) to determine decomposition temperatures (>200°C typical for triazoles).
- Light Sensitivity: Store under amber glass and monitor photodegradation via UV-Vis spectroscopy (λ = 254 nm) .
Validating tautomeric forms in solution vs. solid-state?
Answer:
- Solid-State: SC-XRD confirms the dominant tautomer (e.g., 1H-1,2,4-triazol-3-amine vs. 1H-1,2,4-triazol-5-amine) .
- Solution-State: Use H-N HSQC NMR in DMSO-d₆ to detect tautomeric equilibria (chemical shifts δN ~150–160 ppm).
- DFT Calculations: Compare relative energies of tautomers at the B3LYP/6-311++G(d,p) level .
Enantioselective synthesis of chiral analogs?
Answer:
- Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams in asymmetric alkylation steps.
- Catalytic Asymmetric Synthesis: Use Ru-BINAP complexes for hydrogenation of prochiral intermediates.
- Chiral HPLC: Separate enantiomers on a Chiralpak IA column (hexane/isopropanol 90:10) and verify via CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
